molecular formula C21H16N2O3S B3455022 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide

Cat. No.: B3455022
M. Wt: 376.4 g/mol
InChI Key: KXJCTOLOHIKYSP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been studied for various applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the methoxybenzamide structure may enhance the compound’s ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-benzamide: Lacks the hydroxy and methoxy groups.

    N-(1,3-benzothiazol-2-yl)-3-hydroxybenzamide: Lacks the methoxy group.

    N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide: Lacks the hydroxy group.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which may enhance its biological activity and solubility compared to similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJCTOLOHIKYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide
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